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Compound of Interest

Compound Name: CISTULATE

Cat. No.: B1594370

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
CISTULATE, scientifically known as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate.
Due to the limited availability of publicly accessible, experimentally-derived spectra for this
specific compound, this document presents a compilation of expected spectroscopic values
based on the analysis of structurally similar bicyclic monoterpenoid esters. Detailed,
generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

o |[UPAC Name: methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
e Synonyms: CISTULATE, Methyl camphenoate

e CAS Number: 52557-97-8

e Molecular Formula: C11H1802

e Molecular Weight: 182.26 g/mol

Structure:

Figure 1: 2D representation of the CISTULATE molecule.
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Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for
CISTULATE.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.65 S 3H -OCHs (Ester methyl)
250 q 1H Hat C2 (ato

carbonyl)
~2.20 m 1H Bridgehead H
~1.80-1.20 m 7H (B;(z/’CICi:CHj;g protons
~1.10 s 3H gem-dimethyl CHs
~1.05 S 3H gem-dimethyl CHs
. 1 13

Chemical Shift (6, ppm) Carbon Type Assignment
~175.0 C C=0 (Ester carbonyl)
~51.5 CHs -OCHs (Ester methyl)
~50.0 C Quaternary C3 (gem-dimethyl)
~48.0 CH C2 (a to carbonyl)
~45.0-25.0 CH, CH: Bicyclic ring carbons
~25.0 CHs gem-dimethyl CHs
~23.0 CHs gem-dimethyl CHs
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ble 3: licted :

Wavenumber (cm—?) Intensity Assignment

~ 2960 - 2870 Strong C-H stretch (alkane)
~ 1735 Strong C=0 stretch (ester)
~ 1470 - 1450 Medium C-H bend (alkane)
~1200 - 1150 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS)Data

m/z Ratio Relative Intensity Assignment
182 Medium [M]* (Molecular ion)
151 Medium [M - OCHs]*
123 Strong [M - COOCHs]*
Fragmentation of the bicyclic
95 Very Strong )
ring
Further fragmentation of the
81 Strong

bicyclic structure

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

e CISTULATE sample (5-10 mg for *H, 20-50 mg for 13C)

o Deuterated chloroform (CDCIs)

¢ 5 mm NMR tubes

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b1594370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Pipettes
* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve the CISTULATE sample in approximately 0.6 mL of CDClz in a
clean, dry vial.

o Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

e Acquisition:

o

Insert the sample into the NMR spectrometer.

Lock and shim the instrument to ensure a homogeneous magnetic field.

[¢]

[¢]

Acquire the *H NMR spectrum using standard parameters (e.g., 32 scans, 1-second
relaxation delay).

[e]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024
scans, 2-second relaxation delay).

e Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak (CDCls: & 7.26 ppm for *H, & 77.16 ppm for 13C).

Sample Preparation Data Acquisition Data Processing

Dissolve CISTULATE > Transfer to > Insert into > . > Acquire Spectra > Fourier Transform, > Calibrate
in CDCI3 NMR Tube et ) S (1H & 13C) Phase & Baseline Correction Chemical Shifts

Click to download full resolution via product page

Figure 2: General workflow for NMR spectroscopic analysis.
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Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

e CISTULATE sample (1-2 drops)

e FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

o Pipette

Procedure:

e Background Scan: Record a background spectrum of the clean, empty sample holder.

o Sample Application: Place a drop of the neat liquid CISTULATE sample onto one of the salt
plates and carefully place the second plate on top to create a thin film.

o Acquisition: Place the sample holder in the spectrometer and acquire the IR spectrum,
typically over a range of 4000-400 cm~1.

e Analysis: Identify the characteristic absorption bands corresponding to the functional groups

in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

CISTULATE sample

Mass spectrometer with an Electron lonization (EI) source, often coupled with a Gas
Chromatograph (GC-MS).

Volatile solvent (e.g., dichloromethane or ethyl acetate)

Vial and syringe for sample introduction
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Procedure:

o Sample Preparation: Prepare a dilute solution of the CISTULATE sample in a volatile
solvent.

e Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set
the ionization mode to Electron lonization (EI) with a standard energy of 70 eV.

e Injection: Inject the sample into the GC-MS system. The GC will separate the compound
from the solvent and any impurities before it enters the mass spectrometer.

o Data Acquisition: Acquire the mass spectrum, scanning a suitable mass range (e.g., m/z 40-
300).

e Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce
structural information.

Representative Signaling Pathway: Olfactory
Transduction

As CISTULATE is primarily used as a fragrance ingredient, a relevant biological interaction is
its detection by olfactory receptors in the nasal epithelium. While a specific receptor for
CISTULATE has not been identified, the general mechanism of olfactory signal transduction
provides a logical framework for its potential biological activity.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of CISTULATE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594370#spectroscopic-data-nmr-ir-ms-of-cistulate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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